2-((4-Chlorobenzyl)amino)-1-phenylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHORQFAGKZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chlorobenzyl Amino 1 Phenylethanol and Its Analogues
General Synthetic Strategies for Phenylethanol and Amino Alcohol Scaffolds
The construction of the phenylethanolamine backbone, a key feature of 2-((4-Chlorobenzyl)amino)-1-phenylethanol, can be achieved through several reliable synthetic pathways. These methods focus on the formation of the core amino alcohol structure.
Reduction-Based Approaches (e.g., from α-Amino Ketones or Nitriles)
A primary strategy for the synthesis of phenylethanolamines involves the reduction of a carbonyl or nitrile group. The reduction of α-amino ketones is a direct and widely used method. researchgate.net In the context of this compound, a suitable precursor would be an α-(4-chlorobenzylamino) acetophenone (B1666503) derivative. The carbonyl group of this precursor can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the final amino alcohol. googleapis.com The choice of reducing agent can be critical to avoid side reactions and achieve high yields. googleapis.com
Another reduction-based approach starts from nitriles. For instance, benzoyl cyanide can be reduced to form phenylethanolamine. wikipedia.org This method involves the simultaneous reduction of both the nitrile and the ketone functionalities. While effective, this route may require subsequent modification to introduce the desired N-(4-chlorobenzyl) group. The Strecker synthesis offers a classic route to α-amino nitriles, which can then be further elaborated. mdpi.com This one-pot reaction of an aldehyde, an amine, and a cyanide source provides a versatile entry point to α-amino nitrile precursors. researchgate.net
| Precursor Type | Reducing Agent | Product | Reference(s) |
| α-Amino Ketone | Sodium Borohydride, Lithium Aluminum Hydride | Amino Alcohol | researchgate.netgoogleapis.com |
| Benzoyl Cyanide | Lithium Aluminum Hydride | Phenylethanolamine | wikipedia.org |
| α-Amino Nitrile | Various | Amino Alcohol | enamine.netorganic-chemistry.orgrsc.org |
Amination and Alkylation Reactions for Amine Moiety Introduction
The introduction of the amine group is a crucial step in the synthesis of this compound. Direct alkylation of a primary amine with an appropriate alkyl halide is a fundamental method for forming secondary amines. libretexts.orgpressbooks.pub For the target molecule, this could involve the reaction of 2-amino-1-phenylethanol (B123470) with 4-chlorobenzyl chloride. However, a significant challenge in the alkylation of amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, which can result in a mixture of products. masterorganicchemistry.com
To circumvent the issue of overalkylation, alternative strategies such as the Gabriel synthesis can be employed to produce primary amines, which can then be selectively alkylated. pressbooks.pub Reductive amination represents a more controlled approach, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. This method is highly effective for the synthesis of secondary and tertiary amines. organic-chemistry.org
| Reaction Type | Reactants | Product | Key Considerations | Reference(s) |
| Direct Alkylation | Primary amine, Alkyl halide | Secondary amine | Potential for overalkylation | libretexts.orgpressbooks.pubmasterorganicchemistry.com |
| Gabriel Synthesis | Phthalimide, Alkyl halide | Primary amine | Avoids overalkylation | pressbooks.pub |
| Reductive Amination | Ketone/Aldehyde, Amine | Secondary/Tertiary amine | Controlled alkylation | organic-chemistry.org |
Multicomponent Reactions in Amino Alcohol Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules like substituted amino alcohols. nih.gov The Strecker reaction, a classic example of an MCR, can be used to synthesize α-amino nitriles, which are versatile intermediates for amino alcohols. mdpi.com
More contemporary MCRs can be designed to directly assemble the phenylethanolamine scaffold. For instance, a reaction involving a benzaldehyde (B42025) derivative, an amine, and a suitable carbon source could potentially construct the core structure in a single step. rsc.orgnih.gov These reactions are highly atom-economical and can significantly streamline the synthetic process by reducing the number of steps and purification procedures. mdpi.com
Enantioselective Synthesis of this compound
The presence of a chiral center at the carbon bearing the hydroxyl group in this compound means that it can exist as two enantiomers. Enantioselective synthesis is therefore crucial for obtaining a single, desired stereoisomer.
Catalyzed Asymmetric Hydrogenation of Precursor Ketones
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. soton.ac.uk This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the hydrogenation reaction. For the synthesis of enantiomerically pure this compound, a precursor α-(4-chlorobenzylamino) acetophenone would be subjected to hydrogenation in the presence of a suitable chiral catalyst. researchgate.net Ruthenium-based catalysts, often in combination with chiral diamine or amino alcohol ligands, have proven to be highly effective for the asymmetric transfer hydrogenation of ketones. liv.ac.uk
The efficiency and enantioselectivity of these reactions are highly dependent on the choice of catalyst, ligand, and reaction conditions.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference(s) |
| Chiral Ruthenium Complex | Phenacyl Chloride derivative | 98% | taylorfrancis.com |
| Ruthenium(II)/TsDPEN Complexes | Acetophenone derivatives | Excellent | soton.ac.uk |
| Chiral Oxazaborolidine | Phenacyl Chloride | 93-97% | taylorfrancis.com |
Biocatalytic Approaches for Stereoselective Reduction
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules. nih.govnih.gov Enzymes, such as ketoreductases and alcohol dehydrogenases, can catalyze the reduction of ketones to alcohols with exceptional enantioselectivity. mdpi.comnih.gov Microorganisms like Rhodosporidium and Lodderomyces have been shown to asymmetrically reduce aminoketone derivatives to their corresponding optically active 2-amino-1-phenylethanol derivatives. googleapis.com
These biocatalytic transformations are typically carried out under mild reaction conditions in aqueous media, making them an environmentally benign option. mdpi.comwiley.commanchester.ac.uk The selection of the appropriate microorganism or isolated enzyme is key to achieving high yields and enantiomeric purity of the desired alcohol. nih.gov
| Biocatalyst | Substrate | Product Configuration | Reference(s) |
| Rhodosporidium sp. | Aminoketone derivative | (R)- or (S)-amino alcohol | googleapis.com |
| Lodderomyces sp. | Aminoketone derivative | (R)- or (S)-amino alcohol | googleapis.com |
| Ketoreductases | Prochiral ketones | Chiral alcohols | mdpi.comnih.gov |
Chiral Auxiliaries and Reagents in Diastereoselective Synthesis
The controlled synthesis of specific stereoisomers of this compound relies heavily on diastereoselective methods that employ chiral auxiliaries and reagents. These strategies are fundamental in establishing the desired stereochemistry at the two chiral centers of the molecule. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk
One prevalent strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. rsc.org For instance, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which then undergoes diastereoselective alkylation or an aldol-type reaction with benzaldehyde. The steric hindrance imposed by the auxiliary directs the incoming group to a specific face of the molecule, thereby controlling the formation of new stereocenters. After the key stereocenter-forming step, the auxiliary is cleaved to yield the chiral amino alcohol precursor. The efficiency of this approach is often high, with excellent diastereomeric excesses being reported. nih.gov
Alternatively, chiral reagents can be employed to achieve asymmetric transformations. york.ac.uk For example, the asymmetric reduction of a suitable α-amino ketone precursor using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand, can produce the desired chiral amino alcohol with high enantioselectivity. acs.org The chiral ligand creates a chiral environment around the reducing agent, leading to a preferential attack on one face of the prochiral ketone.
Another powerful approach is the use of chiral imines or sulfinimines. nih.gov Condensation of an aldehyde with a chiral amine or sulfinamide generates a chiral imine, which can then undergo a diastereoselective nucleophilic addition. The subsequent removal of the chiral directing group reveals the chiral amine. This method offers a versatile route to a wide range of chiral amino alcohols.
Table 1: Examples of Chiral Auxiliaries and Reagents in Diastereoselective Synthesis
| Chiral Auxiliary/Reagent | Type of Reaction | Role | Typical Diastereomeric/Enantiomeric Excess |
|---|---|---|---|
| Evans Auxiliaries (Oxazolidinones) | Aldol Reaction / Alkylation | Covalently attached to the substrate to direct stereochemistry. | >95% de |
| Pseudoephedrine | Alkylation of Glycine Enolates | Forms a chiral chelate to control the approach of the electrophile. | >90% de |
| (S)-Indoline | Nucleophilic Addition to Hydrazones | Chiral auxiliary for the asymmetric synthesis of amino alcohols. nih.gov | Up to >99% de |
| CBS Reagents (Oxazaborolidines) | Ketone Reduction | Chiral catalyst for the enantioselective reduction of prochiral ketones. researchgate.net | >90% ee |
Optical Resolution Techniques for Racemic Amino Alcohols
When this compound is synthesized without chiral control, a racemic mixture of enantiomers is obtained. Optical resolution is a common and effective method to separate these enantiomers. libretexts.org This technique is based on the principle of converting the pair of enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated. libretexts.org
The most widely used method for the resolution of racemic amino alcohols is the formation of diastereomeric salts with a chiral resolving agent. spcmc.ac.in Since amino alcohols are basic, they can react with a chiral acid to form a pair of diastereomeric salts. Commonly used chiral acids for this purpose include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid. spcmc.ac.in
The process typically involves dissolving the racemic amino alcohol and the chiral resolving agent in a suitable solvent. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. ucl.ac.uk This less soluble salt can then be isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor. After separation, the pure enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused. The efficiency of the resolution can be influenced by factors such as the choice of solvent, temperature, and the rate of crystallization. benthamdirect.com
In addition to classical crystallization, chromatographic methods using a chiral stationary phase (CSP) can also be employed for the separation of enantiomers. nih.govcsic.es This technique is particularly useful for analytical purposes and for small-scale preparative separations.
Table 2: Common Chiral Resolving Agents for Amino Alcohols
| Resolving Agent | Type | Mechanism |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. |
| (-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. |
| (+)-Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. |
Advanced Synthetic Modifications and Derivatization Strategies
Functional Group Interconversions on the Phenylethanol Moiety
The phenylethanol portion of this compound provides several opportunities for functional group interconversions (FGIs) to generate a library of analogues. imperial.ac.ukslideshare.net The hydroxyl group is a primary site for modification. It can be readily converted to an ether by Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide. Alternatively, it can be acylated to form esters using acid chlorides or anhydrides. The hydroxyl group can also be replaced by other functional groups through nucleophilic substitution reactions after its conversion into a better leaving group, such as a tosylate or mesylate. vanderbilt.edu
The phenyl ring of the phenylethanol moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at the ortho, meta, or para positions. The regioselectivity of these reactions will be influenced by the directing effects of the existing substituents on the ring.
Modifications of the 4-Chlorobenzyl Amine Segment
The 4-chlorobenzyl amine segment of the molecule also offers multiple avenues for modification. The secondary amine can be N-alkylated with various alkyl halides or N-acylated with acid chlorides or anhydrides to introduce a wide range of substituents. ekb.eg These modifications can significantly alter the steric and electronic properties of the nitrogen atom.
The chlorine atom on the benzyl (B1604629) ring can be a versatile handle for further transformations. It can be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires activated substrates or harsh reaction conditions. A more modern and versatile approach is to utilize the chloro substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a diverse array of functional groups at the para position of the benzyl ring.
Strategic Derivatization for Enhanced Research Utility (e.g., tagging)
For applications in chemical biology and drug discovery, it is often necessary to attach a tag or label to a molecule of interest for purposes such as target identification, imaging, or affinity purification. springernature.comwikipedia.org This process, known as bioconjugation, involves the covalent attachment of a probe to the small molecule. pharmiweb.com
One common strategy is to introduce a "clickable" functional group, such as a terminal alkyne or an azide, onto the this compound scaffold. nih.gov This can be achieved by modifying either the phenylethanol or the 4-chlorobenzyl moiety with a linker containing the desired functional group. The resulting tagged molecule can then be covalently attached to a reporter molecule (e.g., a fluorescent dye, biotin) via a highly efficient and specific click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
Another powerful technique is photoaffinity labeling (PAL). nih.govnih.gov This involves incorporating a photoreactive group, such as a diazirine or a benzophenone, into the molecule. chomixbio.com Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby interacting proteins. This allows for the identification of the biological targets of the small molecule. acs.org
Table 3: Derivatization Strategies for Research Applications
| Strategy | Tag/Label | Purpose |
|---|---|---|
| Biotinylation | Biotin | Affinity purification of target proteins. |
| Fluorescent Labeling | Fluorescent Dye (e.g., Cy3, Cy5) | Visualization and tracking in biological systems. nih.gov |
| Click Chemistry Handle | Alkyne or Azide | Versatile handle for attaching various probes. nih.gov |
| Photoaffinity Labeling | Diazirine, Benzophenone | Covalent cross-linking to and identification of biological targets. nih.govnih.gov |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| Biotin |
| (+)-Camphorsulfonic acid |
| Glycine |
| (-)-Mandelic acid |
Advanced Spectroscopic and Chromatographic Characterization in Research
Vibrational Spectroscopy for Structural Confirmation (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. nih.gov By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of the compound. specac.com For 2-((4-Chlorobenzyl)amino)-1-phenylethanol, FTIR analysis would confirm the presence of its key structural features.
The spectrum is expected to show a strong, broad absorption band in the 3200-3550 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. vscht.cz A medium intensity peak for the N-H stretch of the secondary amine would be anticipated around 3310-3350 cm⁻¹. instanano.com The aromatic rings would be evidenced by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) and C=C stretching peaks in the 1400-1600 cm⁻¹ range. vscht.cz Furthermore, the presence of the C-O bond of the secondary alcohol and the C-N bond of the amine would give rise to characteristic stretches in the 1050-1260 cm⁻¹ region. Finally, a peak corresponding to the C-Cl stretch on the chlorobenzyl group would be expected in the lower wavenumber region of the spectrum.
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
|---|---|---|---|
| 3200-3550 | O-H stretch (H-bonded) | Alcohol | Strong, Broad |
| 3310-3350 | N-H stretch | Secondary Amine | Medium |
| 3050-3100 | C-H stretch | Aromatic | Medium to Weak |
| 2850-2960 | C-H stretch | Aliphatic | Medium |
| 1400-1600 | C=C stretch | Aromatic Ring | Medium to Weak |
| 1050-1260 | C-O stretch | Secondary Alcohol | Strong |
| 1020-1220 | C-N stretch | Amine | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling). The aromatic region (typically δ 7.0-7.5 ppm) would show signals for the nine protons of the phenyl and chlorophenyl groups. The protons on the 4-chlorobenzyl ring would likely appear as two distinct doublets due to their para-substitution pattern. The five protons of the unsubstituted phenyl ring would exhibit more complex multiplets. The methine proton (-CH(OH)-) would likely appear as a doublet of doublets around δ 4.5-5.0 ppm, coupled to the adjacent methylene (B1212753) protons. The two methylene protons adjacent to the nitrogen (-CH₂-N) would be diastereotopic and thus chemically non-equivalent, expected to appear as distinct signals, possibly complex multiplets or doublets of doublets, in the δ 2.5-3.0 ppm range. The benzylic protons of the 4-chlorobenzyl group (-CH₂-Ar) would likely appear as two doublets (an AB quartet) around δ 3.7-4.0 ppm. The protons of the alcohol (O-H) and amine (N-H) groups would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The molecule has 15 carbon atoms, and due to symmetry in the 4-chlorophenyl group, fewer than 15 signals might be expected if there is free rotation. However, chirality makes all carbons in the phenylethanolamine moiety unique. The carbon bearing the hydroxyl group (-CH(OH)-) would resonate in the δ 60-80 ppm region. oregonstate.eduwisc.edu The methylene carbon adjacent to the nitrogen (-CH₂-N) and the benzylic carbon of the chlorobenzyl group would be found in the δ 40-60 ppm range. oregonstate.edu The numerous aromatic carbons would appear in the characteristic downfield region of δ 110-150 ppm. libretexts.org The carbon attached to the chlorine atom would be identifiable, as would the quaternary carbons of the aromatic rings, which typically have lower intensities.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅, C₆H₄Cl) | 7.0 - 7.5 |
| ¹H | Methine (-CH(OH)-) | 4.5 - 5.0 |
| ¹H | Benzyl (B1604629) Methylene (-CH₂-Ar) | 3.7 - 4.0 |
| ¹H | Methylene (-CH₂-N) | 2.5 - 3.0 |
| ¹H | Amine (-NH-) | Variable, broad |
| ¹H | Alcohol (-OH) | Variable, broad |
| ¹³C | Aromatic (C₆H₅, C₆H₄Cl) | 110 - 150 |
| ¹³C | Methine (-CH(OH)-) | 60 - 80 |
| ¹³C | Benzyl Methylene (-CH₂-Ar) | 45 - 60 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For C₁₅H₁₆ClNO, the calculated monoisotopic mass is 261.0920 Da. HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the protonated molecule [M+H]⁺, providing valuable structural information. For this compound, characteristic fragmentation pathways are expected. A primary fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen and the phenyl group (benzylic cleavage), leading to characteristic ions. The loss of a benzyl cation (m/z 91) or a 4-chlorobenzyl cation (m/z 125) are plausible fragmentation routes. nih.govresearchgate.net Another common fragmentation for benzylamines is the loss of the amine-containing side chain. nih.gov Cleavage of the Cζ-Nε bond could result in the elimination of a 4-chlorobenzylamine (B54526) neutral fragment or a related cation. acs.org The presence of the chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which would be observable for all chlorine-containing fragments, further aiding in spectral interpretation.
Chiral Chromatography for Enantiomeric Excess and Purity Determination (e.g., HPLC with chiral stationary phases)
As this compound contains a stereocenter at the carbon bearing the hydroxyl and phenyl groups, it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating these enantiomers. csfarmacie.czrsc.org This technique allows for the determination of enantiomeric excess (ee) or optical purity, which is crucial in pharmaceutical and chemical synthesis. nih.gov
The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. The elution order of the enantiomers can sometimes be inverted by using a CSP with the opposite absolute configuration.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com It provides precise information on bond lengths, bond angles, and conformational arrangements. Crucially, for an enantiomerically pure sample, X-ray diffraction analysis allows for the unambiguous determination of the absolute configuration (R or S) of the chiral center. nih.govnih.gov
This determination is achieved through the analysis of anomalous dispersion effects, which are small differences in scattering intensity for specific pairs of reflections (Bijvoet pairs) when using X-ray radiation of an appropriate wavelength. researchgate.net To facilitate crystallization, which can be challenging for some molecules, the compound may be derivatized to form a salt, such as a hydrochloride, which often enhances crystal quality. researchgate.net The resulting crystal structure would confirm the connectivity established by other spectroscopic methods and reveal the precise spatial arrangement of the phenyl, hydroxyl, and N-(4-chlorobenzyl)amino groups around the chiral carbon atom.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide a deep understanding of the stability, reactivity, and interactive potential of 2-((4-Chlorobenzyl)amino)-1-phenylethanol.
Density Functional Theory (DFT) Studies on Conformational Landscapes and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be essential to map its conformational landscape. Due to the presence of several rotatable bonds, the molecule can exist in various spatial arrangements (conformers).
Table 1: Hypothetical DFT Data for Major Conformers of this compound (Note: This table is illustrative of expected results from future DFT studies and is not based on existing data.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C-C-N-C) | Key Dihedral Angle 2 (°O-C-C-N) | Predicted Population (%) |
| A | 0.00 | 178.5 | 60.2 | 65.3 |
| B | 1.25 | -65.3 | 58.9 | 20.1 |
| C | 2.50 | 70.1 | -175.4 | 14.6 |
Analysis of Electronic Structure (e.g., HOMO, LUMO) and Reactivity Sites
The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govdergipark.org.tr For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring or the nitrogen atom, while the LUMO might be distributed over the chlorobenzyl moiety.
Molecular Electrostatic Potential (MEP) maps would visually complement this data by illustrating the electron density distribution. nih.gov Red-colored regions on an MEP map indicate areas of high electron density (nucleophilic sites), which are susceptible to electrophilic attack, whereas blue regions denote electron-deficient areas (electrophilic sites), prone to nucleophilic attack.
Table 2: Projected Electronic Properties from Quantum Chemical Calculations (Note: This table is illustrative and not based on existing data.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.8 D | Molecular polarity |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The specific functional groups within this compound allow for a variety of non-covalent interactions that are critical for its behavior in a condensed phase or a biological system.
Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups can act as hydrogen bond donors, while the oxygen, nitrogen, and the chlorine atom can act as acceptors.
Halogen Bonding: The chlorine atom on the benzyl (B1604629) ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species.
π-π Stacking: The presence of two aromatic rings (phenyl and chlorophenyl) allows for potential π-π stacking interactions, which would influence molecular aggregation and binding to aromatic residues in a protein.
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be used to identify and characterize these weak interactions in detail.
Molecular Modeling and Simulation Approaches
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques explore its dynamic behavior and interactions with other molecules, such as biological macromolecules.
Ligand-Receptor Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). imist.ma This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
For this compound, docking studies would be performed against various receptors to hypothesize its potential pharmacological activity. The docking score, a measure of the binding affinity, would be calculated, and the binding pose would reveal key interactions (like hydrogen bonds, hydrophobic interactions, and halogen bonds) with amino acid residues in the receptor's active site. nih.gov The results would provide insights into why certain orientations are favored and guide the design of more potent analogs.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that static models cannot. nih.govnih.gov An MD simulation of this compound, either in solution or complexed with a receptor, would reveal its conformational flexibility and the stability of its interactions.
When simulating a ligand-receptor complex identified through docking, MD can assess the stability of the binding pose. nih.gov It allows for the observation of how the ligand and protein adapt to each other's presence and the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. These simulations are computationally intensive but offer a crucial understanding of the dynamic nature of molecular recognition. scirp.orgfu-berlin.de
Molecular and Cellular Mechanism of Action Investigations in Vitro/pre Clinical
Investigation of Adrenergic Receptor Interactions
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Exploration of Alternative Pharmacological Targets
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Cellular Assays for Biological Activity
Cellular assays serve as a critical tool in the pre-clinical evaluation of a compound's biological effects. These in vitro methods allow for the controlled assessment of how a substance interacts with and influences cellular function.
Assessment of Intracellular Signaling Pathway Modulation (e.g., cAMP accumulation)
A primary avenue of investigation into a compound's mechanism of action is its effect on intracellular signaling pathways. Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in a multitude of cellular processes. nih.gov Assays that measure the accumulation of cAMP are therefore instrumental in determining if a compound interacts with G protein-coupled receptors (GPCRs), which are a major class of drug targets. nih.gov
The general principle of a cAMP accumulation assay involves stimulating cells with the test compound and then quantifying the resulting changes in intracellular cAMP levels. escholarship.org A variety of methodologies exist for this purpose, including competitive immunoassays and reporter gene assays. nih.govrevvity.com An increase in cAMP often suggests activation of a Gs-coupled GPCR, while a decrease can indicate activation of a Gi-coupled GPCR. nih.gov
Table 1: Methodologies for Assessing cAMP Accumulation
| Assay Type | Principle | Detection Method |
|---|---|---|
| Homogeneous Time-Resolved Fluorescence (HTRF) | Competitive immunoassay using a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a FRET donor/acceptor pair. nih.gov | Fluorescence Resonance Energy Transfer (FRET) |
| GloSensor™ cAMP Assay | Utilizes a genetically engineered luciferase enzyme that emits light upon binding to cAMP. nih.gov | Luminescence |
This table presents common methodologies used to assess cAMP accumulation; however, no data is available for the specific effect of 2-((4-Chlorobenzyl)amino)-1-phenylethanol using these or any other related assays.
Cell-Based Functional Readouts (e.g., smooth muscle relaxation in vitro)
To understand the physiological relevance of a compound's cellular activity, functional assays are employed. In vitro smooth muscle relaxation assays are a classic example, providing insights into a compound's potential effects on organ systems such as the respiratory and gastrointestinal tracts. frontiersin.orgnih.gov
In a typical smooth muscle relaxation experiment, a segment of smooth muscle tissue (e.g., from the trachea or ileum) is isolated and mounted in an organ bath. nih.gov The tissue is then contracted with a spasmogen, and the test compound is added in increasing concentrations to determine its ability to induce relaxation. nih.gov The results can indicate whether a compound has bronchodilatory or antispasmodic properties.
Table 2: Components of an In Vitro Smooth Muscle Relaxation Assay
| Component | Purpose | Examples |
|---|---|---|
| Tissue Preparation | Source of smooth muscle | Guinea pig ileum, rat trachea, human jejunum frontiersin.orgnih.gov |
| Spasmogen | Induces contraction | Carbachol, histamine, prostaglandin (B15479496) F2α frontiersin.orgnih.gov |
| Test Compound | Investigated for relaxant effects | This compound (hypothetical) |
This table outlines the typical components of an in vitro smooth muscle relaxation assay. It is important to reiterate that no studies have been published that apply this methodology to this compound.
Structure Activity Relationship Sar and Structural Optimization Studies
Systematic Modification of the Phenylethanol Core and its Impact on Activity
The phenylethanol core is a fundamental component of 2-((4-Chlorobenzyl)amino)-1-phenylethanol, and its modification can significantly alter the compound's interaction with biological targets. Research on related N-benzyl phenethylamines has shown that substitutions on the phenyl ring of the phenylethanol moiety can dramatically influence binding affinity and functional activity.
For instance, in a series of N-benzyl phenethylamines, the introduction of nonpolar substituents such as halogens and short alkyl chains on the phenyl ring of the phenethylamine (B48288) core was found to increase affinity for certain receptors. Conversely, the presence of hydrogen bond donors like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups in this position can lead to a decrease in affinity by several orders of magnitude. This suggests that a hydrophobic pocket may be involved in the binding of this part of the molecule.
The following table summarizes the general trends observed for substitutions on the phenylethanol core of analogous compounds:
| Modification to Phenylethanol Core | General Impact on Activity in Analogs |
| Introduction of nonpolar substituents (e.g., halogens, short alkyl chains) | Increased binding affinity |
| Addition of hydrogen bond donors (e.g., -OH, -COOH, -NH2) | Decreased binding affinity |
| Longer alkyl chains, aryl, and benzyl (B1604629) groups | Can lead to antagonistic activity |
These findings underscore the sensitivity of the biological target to the electronic and steric properties of the phenylethanol core. For this compound, this implies that modifications to its unsubstituted phenyl ring could be a key strategy for modulating its activity.
Exploration of Substituent Effects on the 4-Chlorobenzyl Moiety
The 4-chlorobenzyl moiety is another critical determinant of the biological activity of this compound. The nature, position, and electronic properties of substituents on this benzyl ring can fine-tune the molecule's interaction with its target.
Studies on related N-benzyl phenethylamines have demonstrated that N-benzyl substitution can dramatically improve both binding affinity and functional activity. The specific substituents on the benzyl ring play a crucial role. For example, N-(2-methoxy)benzyl substitution has been shown to significantly enhance the activity of some phenethylamines.
In the context of this compound, the 4-chloro substituent is an electron-withdrawing group, which influences the electronic environment of the benzyl ring and the adjacent amino group. The impact of varying this substituent has been explored in analogous series. For example, replacing the chloro group with other halogens or with alkyl or alkoxy groups would likely alter the compound's potency and selectivity.
The table below illustrates the observed effects of different substituents on the N-benzyl moiety in related compounds:
| Substituent on N-Benzyl Moiety | Observed Effect on Activity in Analogs |
| 2-Methoxy | Significant enhancement of activity |
| 2-Fluoro | Generally lower affinity |
| 2,3-Methylenedioxy | General increase in selective binding |
These observations suggest that the electronic and steric profile of the substituent on the benzyl ring is a key factor in the molecule's biological activity, and that the 4-chloro group in the titular compound likely plays a significant role in its specific interactions.
Stereochemical Investigations: Differential Activities of Enantiomers and Diastereomers
Chirality is a pivotal aspect of the biological activity of many pharmaceutical compounds, and this holds true for 2-amino-1-phenylethanol (B123470) derivatives. sigmaaldrich.com The central carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-. The spatial arrangement of the atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes.
It is a well-established principle in pharmacology that stereochemistry can profoundly impact a drug's action, affecting its potency and even its mode of action. sigmaaldrich.com For many biologically active molecules, one enantiomer is significantly more potent than the other, as it can achieve a better fit with the binding site of its target protein. sigmaaldrich.com This stereospecificity can also extend to pharmacokinetics, influencing how the drug is absorbed, distributed, metabolized, and excreted. sigmaaldrich.com
The differential activity of enantiomers is often quantified by the eudismic ratio, which is the ratio of the potencies of the more active (eutomer) and less active (distomer) enantiomers. A high eudismic ratio indicates a high degree of stereoselectivity in the drug-target interaction.
| Stereoisomer | General Expectation of Activity |
| (R)-enantiomer | Potentially different potency and efficacy compared to the (S)-enantiomer. |
| (S)-enantiomer | Potentially different potency and efficacy compared to the (R)-enantiomer. |
| Racemic mixture | Biological activity will be a composite of the activities of the two enantiomers. |
Given the chiral nature of its biological targets, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different biological activities. A thorough stereochemical investigation would be essential for the full characterization of this compound's pharmacological profile.
Linker Region Modifications and their Influence on Molecular Interactions
The ethylene (B1197577) linker connecting the amino group and the phenylethanol core in this compound provides a degree of conformational flexibility that is important for the molecule's ability to adopt the optimal orientation for binding to its target. Modifications to this linker region, such as changing its length, rigidity, or introducing substituents, can have a profound impact on the compound's activity.
Altering the length of the linker could affect the distance between the key pharmacophoric groups—the substituted benzyl moiety and the phenylethanol core—potentially disrupting the optimal binding geometry. Introducing rigidity into the linker, for example, by incorporating it into a ring system, would restrict the conformational freedom of the molecule. This could either enhance activity by locking the molecule in a bioactive conformation or decrease it by preventing the necessary conformational changes for binding.
While specific linker modification studies on this compound are not detailed in the available literature, research in analogous systems often explores such modifications to probe the spatial requirements of the binding site.
The following table outlines potential linker modifications and their hypothetical impact on molecular interactions:
| Linker Modification | Potential Impact on Molecular Interactions |
| Lengthening the linker | May alter the optimal positioning of key binding groups. |
| Shortening the linker | Could lead to steric hindrance and prevent effective binding. |
| Increasing rigidity (e.g., cyclization) | May lock the molecule in a more (or less) favorable conformation for binding. |
| Introducing substituents on the linker | Could introduce new interactions with the target or cause steric clashes. |
Understanding the role of the linker is crucial for designing analogs with improved potency and selectivity.
Prodrug and Bioprecursor Strategies (Academic Exploration)
Prodrug and bioprecursor strategies represent a promising avenue for optimizing the pharmacokinetic properties of therapeutic agents. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound. researchgate.net This approach can be used to improve a drug's solubility, stability, permeability, and to achieve targeted delivery. researchgate.net
For a molecule like this compound, several functional groups could be targeted for prodrug derivatization. The hydroxyl group on the phenylethanol core and the secondary amine in the linker are potential sites for modification.
Ester Prodrugs: The hydroxyl group can be esterified with various promoieties, such as amino acids, to enhance water solubility and potentially target amino acid transporters for improved absorption. nih.gov Upon enzymatic hydrolysis by esterases in the body, the active parent drug would be released.
Carbamate (B1207046) Prodrugs: The secondary amine could be converted into a carbamate. The choice of the promoiety attached to the carbamate can be tailored to control the rate of cleavage and the release of the active drug.
Bioprecursors: A bioprecursor is a type of prodrug that is converted to the active drug through metabolic processes. For instance, a related compound could be designed that is metabolically oxidized or reduced to yield this compound.
The following table provides examples of academic prodrug strategies that could be applied to this compound:
| Prodrug Strategy | Target Functional Group | Potential Advantage |
| Amino Acid Esterification | Hydroxyl Group | Improved water solubility and targeted uptake via amino acid transporters. nih.gov |
| Carbamate Formation | Secondary Amine | Controlled release of the active drug. |
| N-Acyloxyalkylation | Secondary Amine | Can be designed to be labile in aqueous solution, releasing the parent amine. |
These academic explorations into prodrug design highlight the potential for enhancing the therapeutic utility of this compound by overcoming potential pharmacokinetic limitations.
Metabolic Investigations and Biotransformation Pathways Pre Clinical, in Vitro
In Vitro Enzymatic Metabolism Studies
The in vitro enzymatic metabolism of xenobiotics is a critical area of study in drug development and toxicology, providing insights into the potential biotransformation pathways a compound may undergo in a biological system. For 2-((4-Chlorobenzyl)amino)-1-phenylethanol, while direct metabolic studies may be limited, the metabolic fate can be inferred from studies on structurally similar compounds, particularly those containing secondary amine and chloro-substituted aromatic moieties. The primary enzymatic systems involved in the metabolism of such compounds are the cytochrome P450 (CYP) superfamily, as well as amine oxidases and alcohol dehydrogenases.
Assessment of Cytochrome P450-Mediated Transformations
The cytochrome P450 (CYP) enzymes are a major family of heme-containing monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics, including drugs and environmental pollutants. nih.gov These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and N-oxidation. youtube.com For compounds structurally related to this compound, such as other N-(4-chlorobenzyl)-substituted secondary amines, in vitro studies using rat liver microsomal preparations have elucidated key metabolic pathways.
In a study on the metabolism of N-(4-chlorobenzyl)-4-chloroaniline (CBCA) and N-(4-chlorobenzyl)-4-chlorobenzylamine (CBCBA), both secondary amines were found to undergo N-oxidation to form the corresponding hydroxylamines and nitrones. nih.gov Furthermore, dealkylation was a significant metabolic route, leading to the formation of 4-chlorobenzaldehyde (B46862) and the corresponding primary amines. nih.gov Given the structural similarities, it is plausible that this compound would undergo similar CYP-mediated transformations.
Potential CYP-mediated metabolic pathways for this compound could include:
N-dealkylation: Cleavage of the N-benzyl bond to yield 1-amino-1-phenylethanol and 4-chlorobenzaldehyde.
N-oxidation: Oxidation of the secondary amine to form the corresponding hydroxylamine.
Aromatic hydroxylation: Addition of a hydroxyl group to either of the phenyl rings.
Benzylic hydroxylation: Oxidation of the benzylic carbon on the 4-chlorobenzyl group.
Table 1: Potential Cytochrome P450-Mediated Metabolites of this compound
| Metabolic Pathway | Potential Metabolite |
| N-dealkylation | 1-Amino-1-phenylethanol |
| N-dealkylation | 4-Chlorobenzaldehyde |
| N-oxidation | N-hydroxy-2-((4-chlorobenzyl)amino)-1-phenylethanol |
| Aromatic Hydroxylation | 2-((4-Chlorobenzyl)amino)-1-(hydroxyphenyl)ethanol |
| Aromatic Hydroxylation | 2-((Hydroxy-4-chlorobenzyl)amino)-1-phenylethanol |
Investigation of Amine Oxidase and Alcohol Dehydrogenase Activities
In addition to CYP enzymes, amine oxidases and alcohol dehydrogenases can play a role in the metabolism of compounds with amine and alcohol functionalities. Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines. While typically associated with neurotransmitter metabolism, they can also metabolize xenobiotics. The secondary amine in this compound could be a substrate for MAO, leading to the formation of an imine intermediate, which could then be hydrolyzed to an aldehyde and an amine.
The primary alcohol group in the 1-phenylethanol (B42297) moiety could be a substrate for alcohol dehydrogenases (ADHs). These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the case of this compound, ADH could potentially oxidize the hydroxyl group to a ketone, forming 2-((4-chlorobenzyl)amino)-1-phenyl-1-ethanone. The interplay between MAO and ADH has been observed in vivo, where ethanol (B145695) administration has been shown to affect MAO activity. nih.govosti.gov
Microbial Biotransformation and Degradation Studies of Related Chlorinated Compounds
The microbial biotransformation of chlorinated aromatic compounds is of significant environmental interest due to their widespread use and persistence. nih.gov Bacteria and fungi have evolved diverse enzymatic machinery to degrade these xenobiotics. epa.gov The initial and most critical step in the aerobic degradation of many chlorinated aromatic compounds is the cleavage of the carbon-halogen bond. nih.gov This can be achieved through different strategies, including hydrolytic, oxygenolytic, or reductive dehalogenation. nih.gov
Common pathways in the microbial degradation of chlorinated aromatic compounds involve:
Dechlorination: The removal of chlorine atoms from the aromatic ring is a crucial detoxification step. nih.gov
Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring, often catalyzed by dioxygenases, prepares the ring for cleavage.
Ring Cleavage: The aromatic ring is subsequently opened, typically by other dioxygenases, to form aliphatic intermediates that can enter central metabolic pathways. nih.gov
O-methylation and O-demethylation: These reactions have also been observed in the bacterial transformation of chlorinated compounds. nih.gov
Identification and Characterization of In Vitro Metabolites
Based on the enzymatic activities discussed and studies of analogous compounds, a profile of potential in vitro metabolites for this compound can be proposed. The identification and characterization of these metabolites would typically involve incubation of the parent compound with liver microsomes or other enzyme preparations, followed by analysis using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
A study on the in vitro microsomal metabolism of the structurally related secondary amines, N-(4-chlorobenzyl)-4-chloroaniline and N-(4-chlorobenzyl)-4-chlorobenzylamine, identified several key metabolites. nih.gov The major biotransformation products arose from N-oxidation, yielding hydroxylamines and nitrones, and dealkylation, which produced 4-chlorobenzaldehyde and the corresponding primary amines. nih.gov
Table 2: Anticipated In Vitro Metabolites of this compound Based on Analogous Compounds
| Parent Compound Analogue | Metabolic Pathway | Identified Metabolites of Analogue | Corresponding Potential Metabolite of this compound |
| N-(4-chlorobenzyl)-4-chlorobenzylamine | N-oxidation | N-hydroxy-N-(4-chlorobenzyl)-4-chlorobenzylamine | N-hydroxy-2-((4-chlorobenzyl)amino)-1-phenylethanol |
| N-(4-chlorobenzyl)-4-chlorobenzylamine | N-dealkylation | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde |
| N-(4-chlorobenzyl)-4-chlorobenzylamine | N-dealkylation | 4-Chlorobenzylamine (B54526) | 1-Amino-1-phenylethanol |
Further to these primary metabolites, phase II conjugation reactions could also occur, where polar moieties are attached to the phase I metabolites to facilitate excretion. For instance, the hydroxyl groups on the parent compound or its hydroxylated metabolites could undergo glucuronidation or sulfation. nih.gov
Q & A
Q. What are the most efficient synthetic routes for producing enantiomerically pure 2-((4-Chlorobenzyl)amino)-1-phenylethanol?
Answer: Enantioselective synthesis can be achieved via two optimized methods:
- Oxazaborolidine-catalyzed borane reduction : Reduces 2-chloroacetophenone to chiral chloro alcohol (93–97% ee), followed by reaction with ammonium hydroxide to yield the amino alcohol .
- Noyori asymmetric hydrogenation : Uses a chiral ruthenium complex to hydrogenate succinimido acetophenone derivatives, achieving 98% ee before hydrolysis to the final product .
Both methods emphasize stereochemical control, critical for pharmacological applications.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Answer:
- Ultraviolet (UV) spectroscopy : Monitors reaction kinetics and degradation pathways (e.g., acid-catalyzed dehydration) by tracking absorbance changes .
- HPLC with chiral columns : Resolves enantiomers to confirm stereochemical purity (>95% by reported methods) .
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via coupling constants and NOE effects, particularly for benzylic protons and the chlorobenzyl group .
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
Answer:
- Acid-catalyzed degradation : Pseudo-first-order kinetics dominate in 4N HCl at 100°C, with a rate constant (k) influenced by substituent effects (ρ ≈ -3.1 for para-substituted derivatives) .
- Thermal stability : Dehydration is minimized below 80°C, but prolonged heating in acidic media accelerates degradation .
- Solvent interactions : Aqueous solutions stabilize protonated forms via hydrogen bonding, reducing conformational flexibility compared to gas-phase analogs .
Advanced Research Questions
Q. How does solvation mediate the conformational dynamics of this compound in biological systems?
Answer: Molecular dynamics simulations reveal:
- Solvent bridging : Water molecules form hydrogen bonds between the hydroxyl, amino, and chlorobenzyl groups, stabilizing specific conformers (e.g., gauche over anti) .
- Protonation effects : In protonated forms, solvent reorganization lowers energy barriers for interconversion between conformers, enhancing dynamic behavior .
These findings are critical for understanding interactions with biological targets (e.g., neurotransmitter receptors).
Q. What mechanistic insights explain the compound’s role in carbon-nitrogen bond formation during catalytic alcohol activation?
Answer:
- Nucleophilic displacement : The amino alcohol acts as a catalyst in esterification/transamination reactions, leveraging its benzylic hydroxyl group for intermediate stabilization .
- Kinetic vs. thermodynamic control : Competing pathways (e.g., SN1 vs. SN2) are ruled out by rate data; substituent effects (ρ ≈ -3.1) align with concerted mechanisms .
Q. How do structural modifications (e.g., para-chloro substitution) alter reactivity and pharmacological activity?
Answer:
- Electronic effects : The 4-chlorobenzyl group increases electrophilicity at the benzylic carbon, enhancing reactivity in nucleophilic substitutions .
- Bioactivity correlations : Analogous compounds (e.g., Mirabegron intermediates) show improved β3-adrenergic receptor affinity when para-substituted with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
